Di-isopropyl-2,3-dimercaptosuccinate
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Overview
Description
Diisopropyl 2-isopropyl-6-methylphenylboronate is an organoboron compound with the molecular formula C16H27BO2. It is a boronic ester, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Diisopropyl 2-isopropyl-6-methylphenylboronate can be synthesized through several methods. One common synthetic route involves the reaction of 2-isopropyl-6-methylphenylboronic acid with diisopropyl borate under anhydrous conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar processes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
Diisopropyl 2-isopropyl-6-methylphenylboronate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Scientific Research Applications
Diisopropyl 2-isopropyl-6-methylphenylboronate has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of biologically active molecules.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of diisopropyl 2-isopropyl-6-methylphenylboronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the aryl or vinyl halide substrate . The pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura reaction.
Comparison with Similar Compounds
Diisopropyl 2-isopropyl-6-methylphenylboronate can be compared with other boronic esters, such as:
Phenylboronic Acid: Unlike diisopropyl 2-isopropyl-6-methylphenylboronate, phenylboronic acid is less sterically hindered and may exhibit different reactivity in coupling reactions.
Pinacolborane: This compound is another boronic ester used in similar reactions but has a different steric profile and electronic properties.
Triisopropylborate: Similar in structure but with three isopropyl groups, this compound may offer different reactivity and stability compared to diisopropyl 2-isopropyl-6-methylphenylboronate.
Diisopropyl 2-isopropyl-6-methylphenylboronate stands out due to its unique combination of stability and reactivity, making it a versatile reagent in various chemical processes.
Properties
Molecular Formula |
C10H18O4S2 |
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Molecular Weight |
266.4 g/mol |
IUPAC Name |
dipropan-2-yl 2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3 |
InChI Key |
YKPJGUVPRSQCPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |
Origin of Product |
United States |
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